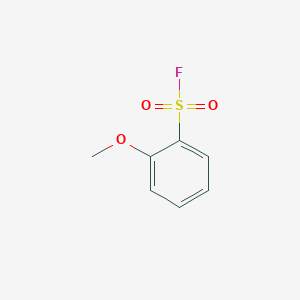

2-Methoxy-benzenesulfonylfluoride

Description

Historical Development and Emerging Significance of Sulfonyl Fluorides in Organic Synthesis and Chemical Biology

Sulfonyl fluorides, characterized by the functional group -SO₂F, have a rich history in chemistry, initially investigated for their potential as dyes and pesticides in the early 20th century. For many years, their synthetic utility was somewhat overshadowed by the more reactive sulfonyl chlorides. However, the 21st century has witnessed a resurgence in the study and application of sulfonyl fluorides, driven by their unique combination of stability and reactivity.

A pivotal moment in the recent history of sulfonyl fluorides was the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and coworkers. This click chemistry approach leverages the robust nature of the S-F bond, which can be selectively activated under specific conditions to react with a variety of nucleophiles. sigmaaldrich.comchemrxiv.org This has opened up new avenues for the efficient construction of complex molecules.

In the realm of chemical biology, sulfonyl fluorides have emerged as valuable tools. enamine.net Their relative stability in aqueous environments, coupled with their ability to covalently modify specific amino acid residues in proteins—such as tyrosine, lysine (B10760008), serine, and histidine—makes them excellent probes for studying protein function and for the development of targeted covalent inhibitors. enamine.netnih.gov This is a significant advantage over more traditional electrophiles that primarily target cysteine residues, which are less abundant in proteins. enamine.net The reactivity of the sulfonyl fluoride warhead can be finely tuned by its molecular environment, allowing for context-dependent protein labeling. nih.gov

Structural Classification and General Reactivity Profiles of Arylsulfonyl Fluorides

Arylsulfonyl fluorides are a subclass of sulfonyl fluorides where the sulfonyl fluoride group is attached to an aromatic ring. Structurally, they can be broadly classified based on the nature and position of substituents on the aromatic ring. These substituents can significantly influence the electronic properties and, consequently, the reactivity of the sulfonyl fluoride group.

The general reactivity of arylsulfonyl fluorides is characterized by the electrophilicity of the sulfur atom. They readily react with a wide range of nucleophiles, including amines, phenols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. The reactivity of the S-F bond is what underpins the utility of arylsulfonyl fluorides in SuFEx chemistry. sigmaaldrich.comchemrxiv.org

The stability of the S-F bond is a key feature of arylsulfonyl fluorides, making them more resistant to hydrolysis compared to their sulfonyl chloride counterparts. This stability allows for their use in a broader range of reaction conditions, including in aqueous media, which is particularly advantageous in biological applications. enamine.net The reactivity of arylsulfonyl fluorides can be modulated by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups tend to increase the electrophilicity of the sulfur atom, making the sulfonyl fluoride more reactive, while electron-donating groups have the opposite effect.

Specific Focus: 2-Methoxy-benzenesulfonylfluoride as a Representative Aromatic Sulfonyl Fluoride Derivative

This compound is a specific example of an arylsulfonyl fluoride that features a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring. This substitution pattern is expected to influence its reactivity and physical properties. The methoxy group is generally considered an electron-donating group, which would be expected to decrease the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl fluoride.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Methoxybenzenesulfonyl fluoride | Benzenesulfonyl fluoride |

| CAS Number | 10130-87-7 nist.gov | 368-91-2 sigmaaldrich.com | 368-43-4 |

| Molecular Formula | C₇H₇FO₃S nist.gov | C₇H₇FO₃S sigmaaldrich.com | C₆H₅FO₂S |

| Molecular Weight | 206.65 g/mol nist.gov | 190.19 g/mol sigmaaldrich.com | 176.18 g/mol |

| Appearance | Not specified | Liquid sigmaaldrich.com | Liquid |

| Density | Not specified | 1.339 g/mL at 25 °C sigmaaldrich.com | 1.323 g/mL at 25 °C |

| Boiling Point | Not specified | Not specified | 203-204 °C |

| Melting Point | Not specified | Not specified | Not applicable |

Reactivity Profile of Arylsulfonyl Fluorides

| Reaction Type | Nucleophile | Product | General Conditions |

| Sulfonamide Formation | Primary/Secondary Amines | Sulfonamides | Basic conditions, often with heating or catalysis. nih.gov |

| Sulfonate Ester Formation | Phenols | Sulfonate Esters | Basic conditions, can be catalyzed by fluoride ions. deogiricollege.org |

| Thioester Formation | Thiols | Thioesters | Basic conditions. |

| SuFEx Chemistry | Various Nucleophiles | Diverse Sulfur(VI) Compounds | Often requires activation (e.g., with a base or catalyst). sigmaaldrich.comchemrxiv.org |

The presence of the methoxy group in this compound makes it a valuable building block in organic synthesis. For instance, it can be used to introduce the 2-methoxyphenylsulfonyl moiety into molecules, which can be important for tuning the pharmacological properties of drug candidates. The reactivity of this compound with various nucleophiles allows for the synthesis of a diverse range of sulfonamides and sulfonate esters with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODFKNQSBQPHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290603 | |

| Record name | Benzenesulfonyl fluoride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-35-5 | |

| Record name | Benzenesulfonyl fluoride, 2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl fluoride, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy Benzenesulfonylfluoride and Substituted Analogues

Strategies Involving Sulfur-Halogen Exchange on Sulfonyl Chlorides

The conversion of sulfonyl chlorides to sulfonyl fluorides via sulfur-halogen exchange is a foundational and widely practiced method. rsc.orgccspublishing.org.cn This approach leverages the greater stability and distinct reactivity of the S-F bond compared to the S-Cl bond. nih.govacs.org

Nucleophilic Fluorination with Fluoride (B91410) Sources (e.g., KF, KHF2)

Nucleophilic fluorination represents the most conventional route to arenesulfonyl fluorides. ccspublishing.org.cn This reaction typically involves the treatment of a corresponding sulfonyl chloride with a fluoride salt. Potassium fluoride (KF) and potassium bifluoride (KHF2) are commonly employed for this transformation. rsc.orgccspublishing.org.cn The pioneering work in this area demonstrated that boiling a mixture of an aromatic or aliphatic sulfonyl chloride with an aqueous solution of potassium fluoride readily yields the corresponding sulfonyl fluoride. ccspublishing.org.cn

Challenges associated with this method include the low solubility of fluoride salts in organic solvents. mdpi.com To address this, various strategies have been developed to enhance the efficacy of the fluorination process.

Phase Transfer Catalysis in Sulfonyl Fluoride Synthesis

Phase transfer catalysis (PTC) has emerged as a powerful technique to overcome the solubility issues of fluoride reagents in organic media. rsc.orgresearchgate.net This methodology facilitates the transfer of the fluoride anion from an aqueous or solid phase to the organic phase where the sulfonyl chloride is present.

An efficient "naked fluoride" method utilizing KF in combination with 18-crown-6 in dry acetonitrile has been reported for the preparation of sulfonyl fluorides. rsc.orgccspublishing.org.cn The crown ether effectively sequesters the potassium ion, rendering the fluoride anion more nucleophilic. Similarly, the use of tetrabutylammonium chloride (TBAB) as a phase transfer catalyst has been shown to be effective in the synthesis of sulfonyl fluorides from sulfonates. rsc.orgmdpi.com The use of PTC not only improves the reaction rate but also allows for milder reaction conditions. For instance, the nucleophilic fluorination of sulfonyl chlorides with a saturated aqueous solution of KHF2 can be enhanced by the presence of phase transfer catalysts. researchgate.netscispace.com

Table 1: Comparison of Fluoride Sources and Catalysts in Sulfonyl Fluoride Synthesis

| Fluoride Source | Catalyst/Additive | Solvent System | Key Advantages |

|---|---|---|---|

| KF | 18-crown-6 | Acetonitrile | Enhanced nucleophilicity of fluoride |

| KHF2 | Phase Transfer Catalysts | Biphasic (liquid-liquid) | Improved reaction rates |

| KF | Tetrabutylammonium Chloride (TBAB) | Acetonitrile | Cost-effective alternative to crown ethers |

Direct Conversion from Sulfonic Acids and Sulfonates

Directly converting sulfonic acids and their salts into sulfonyl fluorides is a highly desirable synthetic route as it utilizes readily available and often inexpensive starting materials. semanticscholar.orgnih.gov This approach circumvents the need to first prepare the corresponding sulfonyl chlorides. nih.govrsc.org

One-Pot Deoxyfluorination Protocols

Recent advancements have led to the development of one-pot deoxyfluorination protocols that directly transform sulfonic acids and sulfonates into sulfonyl fluorides. rsc.orgnih.gov These methods typically involve an in-situ activation of the sulfonic acid followed by nucleophilic fluorination.

One such protocol employs cyanuric chloride as a chlorinating agent to convert sulfonates to sulfonyl chlorides in situ, which are then treated with KHF2 to afford the desired sulfonyl fluorides. rsc.orgmdpi.com This one-pot, two-step procedure has been successfully applied to a variety of sodium sulfonate substrates, including those with electron-donating and electron-withdrawing groups, as well as aromatic systems. mdpi.com

Another innovative approach utilizes thionyl fluoride (SOF2) for the rapid deoxyfluorination of sulfonate salts. nih.govresearchgate.net This method has demonstrated high yields (90-99%) in just one hour for the conversion of sulfonic acid sodium salts to sulfonyl fluorides. researchgate.net The mechanism is believed to involve the activation of the sulfonic acid via a fluorosulfinate intermediate. nih.govrsc.org Furthermore, reagents like Xtalfluor-E® have been employed for the deoxyfluorination of both aryl and alkyl sulfonic acids and their salts under mild conditions. nih.govresearchgate.net

Transition-Metal-Free Approaches

The development of transition-metal-free methods for the synthesis of sulfonyl fluorides is of significant interest to avoid potential metal contamination in the final products. rsc.orgresearchgate.net A notable transition-metal-free, one-pot synthesis of sulfonyl fluorides from sulfonates has been reported using cyanuric chloride and KHF2. rsc.org This process is facilitated by a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium chloride (TMAC) for sulfonic acids. rsc.orgmdpi.com This methodology showcases high efficiency and compatibility with a diverse range of substrates under mild reaction conditions. rsc.org

Another metal-free procedure involves the reaction of aryl diazonium salts with a sulfur dioxide source (DABSO) and subsequent nucleophilic fluorination with KHF2 under organo-photoredox conditions. researchgate.net This method tolerates a broad range of functional groups on both electron-rich and electron-poor aryl systems. researchgate.net

Table 2: Reagents for Direct Conversion of Sulfonic Acids/Sulfonates

| Starting Material | Reagent System | Key Features |

|---|---|---|

| Sulfonates/Sulfonic Acids | Cyanuric Chloride, KHF2, TBAB/TMAC | One-pot, transition-metal-free, mild conditions rsc.orgmdpi.com |

| Sulfonate Salts | Thionyl Fluoride (SOF2) | Rapid reaction, high yields nih.govresearchgate.net |

| Sulfonic Acids/Salts | Xtalfluor-E® | Mild conditions, broad substrate scope nih.govresearchgate.net |

| Aryl Diazonium Salts | DABSO, KHF2, Photoredox Catalyst | Metal-free, broad functional group tolerance researchgate.net |

Oxidative Fluorination Routes

Oxidative fluorination provides an alternative pathway to sulfonyl fluorides, often starting from more reduced sulfur-containing compounds like thiols and disulfides. nih.govacs.org These methods are advantageous as they utilize readily available starting materials.

An efficient method for synthesizing heterocyclic sulfonyl fluorides from thiols involves an oxidative chlorination step using aqueous sodium hypochlorite to form the sulfonyl chloride intermediate in situ. ccspublishing.org.cnrhhz.net This is followed by a fluoride-chloride exchange to yield the final product. ccspublishing.org.cn This process avoids the use of hazardous chlorine gas. rhhz.net

More recently, an environmentally benign electrochemical approach has been developed for the preparation of sulfonyl fluorides from thiols or disulfides. nih.govacs.orgresearchgate.net This method uses potassium fluoride (KF) as an inexpensive and safe fluoride source and avoids the need for stoichiometric oxidants. nih.govacs.org The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. acs.orgresearchgate.net The proposed mechanism involves the oxidation of thiols to disulfides, followed by further oxidation and nucleophilic fluorination. mdpi.com

Carbon-Sulfur Bond Forming Reactions

These strategies construct the arylsulfonyl fluoride moiety by directly forming a carbon-sulfur bond on a pre-functionalized aromatic ring.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for synthesizing arylsulfonyl fluorides from aryl halides. A one-pot procedure has been developed for the conversion of aryl bromides and iodides into their corresponding sulfonyl fluorides. This method involves an initial palladium-catalyzed sulfonylation of the aryl halide using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a sulfur dioxide surrogate. The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final product. The reaction demonstrates excellent functional group tolerance and has been successfully applied to electron-rich substrates, making it a suitable method for synthesizing 2-methoxy-benzenesulfonylfluoride from 2-bromoanisole or 2-iodoanisole.

Similarly, aryl boronic acids can be converted to sulfinate intermediates using a palladium(II) acetate catalyst with DABSO, which can then be further functionalized.

| Aryl Halide Substrate | Catalyst/Ligand | SO₂ Source | Fluorine Source | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | PdCl₂(AmPhos)₂ | DABSO | NFSI | 85 |

| 4-Bromobiphenyl | PdCl₂(AmPhos)₂ | DABSO | NFSI | 91 |

| Methyl 4-bromobenzoate | PdCl₂(AmPhos)₂ | DABSO | NFSI | 82 |

| 3-Bromopyridine | PdCl₂(AmPhos)₂ | DABSO | NFSI | 51 |

Visible-light photocatalysis offers a mild and efficient pathway for converting readily available aryl diazonium salts into arylsulfonyl fluorides. Aryl diazonium salts, which are easily prepared from the corresponding anilines, can be transformed into the target products under irradiation with visible light in the presence of a photocatalyst, a sulfur dioxide source, and a fluorine source.

In a typical procedure, an aryl diazonium tetrafluoroborate salt is treated with a ruthenium or iridium-based photocatalyst, DABSO as the SO₂ source, and NFSI as the fluorinating agent. The proposed mechanism involves the photocatalyst absorbing light and entering an excited state, which then reduces the diazonium salt via single-electron transfer to generate an aryl radical. This radical is trapped by SO₂ (released from DABSO) to form an arylsulfonyl radical, which then reacts with the fluorine source to yield the arylsulfonyl fluoride. This method has been successfully applied to the synthesis of this compound from 2-methoxybenzenediazonium tetrafluoroborate, affording the product in a 49% isolated yield. Copper-catalyzed versions of this transformation have also been developed, using KHF₂ as the fluorine source.

| Aryl Diazonium Salt | Photocatalyst | SO₂ Source | Fluorine Source | Yield (%) |

|---|---|---|---|---|

| 2-Methoxybenzenediazonium tetrafluoroborate | Ru(bpy)₃Cl₂ | DABSO | NFSI | 49 |

| 4-Methoxybenzenediazonium tetrafluoroborate | Ru(bpy)₃Cl₂ | DABSO | NFSI | 73 |

| 4-Biphenyl diazonium tetrafluoroborate | Ru(bpy)₃Cl₂ | DABSO | NFSI | 68 |

The direct conversion of a C-H bond on an aromatic ring to a C-SO₂F bond represents the most atom-economical approach to arylsulfonyl fluorides. However, achieving regioselectivity, particularly at the ortho position of substituted arenes like anisole (B1667542), remains a significant synthetic challenge. While C-H functionalization has seen enormous growth, most directing-group strategies favor ortho-functionalization for other coupling partners, and non-directed methods often lack precise control.

Recent advances have focused on palladium-catalyzed meta-C-H arylation of anisole derivatives, utilizing specialized ligands and norbornene mediators to control selectivity. These methods, however, are not designed for the direct introduction of the sulfonyl fluoride group. Direct ortho-fluorosulfonylation of anisole is not a well-established transformation, making this route less practical for the synthesis of this compound compared to methods starting from pre-functionalized precursors like 2-bromoanisole or 2-methoxyaniline.

Synthesis Utilizing Sulfuryl Fluoride (SO₂F₂) and its Surrogates

Sulfuryl fluoride (SO₂F₂) is an inexpensive and readily available gas that serves as a key reagent for introducing the -SO₂F group.

The reaction of SO₂F₂ with phenols and amines leads to different classes of sulfur(VI) fluoride compounds. Phenols react with SO₂F₂ in the presence of a base to form aryl fluorosulfates (Ar-O-SO₂F), not arylsulfonyl fluorides (Ar-SO₂F). This transformation is useful for converting phenols into aryl fluorides via a subsequent nucleophilic substitution, but it does not directly yield the target carbon-sulfur bond.

The synthesis of arylsulfonyl fluorides from amines using SO₂F₂ is more complex. A transition-metal-free, multicomponent reaction has been developed that utilizes SO₂F₂ to synthesize 2-amino-substituted arylsulfonyl fluorides. In this process, an aryne is generated in situ from a 2-(trimethylsilyl)aryl triflate. The aryne then reacts with a secondary amine to form a zwitterionic intermediate, which subsequently traps SO₂F₂ to afford the final 2-aminoarylsulfonyl fluoride product. This method provides a novel route to specifically ortho-aminated arylsulfonyl fluorides.

| Aryne Precursor | Amine | SO₂F₂ Source | Product | Yield (%) |

|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl triflate | Morpholine | SO₂F₂ gas | 2-Morpholinobenzenesulfonyl fluoride | 96 |

| 2-(Trimethylsilyl)phenyl triflate | N-Methylaniline | SO₂F₂ gas | 2-(N-Methyl-N-phenylamino)benzenesulfonyl fluoride | 92 |

| 2-(Trimethylsilyl)phenyl triflate | Diphenylamine | SO₂F₂ gas | 2-(Diphenylamino)benzenesulfonyl fluoride | 85 |

Application of Fluorosulfuryl Imidazolium Salts

The use of sulfuryl fluoride (SO₂F₂) gas in fluorosulfonylation reactions, while effective, presents challenges related to handling a toxic and gaseous reagent. Fluorosulfuryl imidazolium salts have emerged as stable, solid reagents that serve as convenient surrogates for SO₂F₂. latrobe.edu.au These salts, which are donors of the electrophilic 'F-O₂S⁺' moiety, offer significant advantages in the synthesis of sulfonyl fluorides and related compounds.

First reported by Dong and co-workers, these bench-stable salts are prepared by the reaction of an imidazole, such as 2-methylimidazole, with SO₂F₂, followed by methylation. latrobe.edu.au The resulting imidazolium salt exhibits enhanced reactivity compared to gaseous SO₂F₂. This increased reactivity is attributed to the excellent leaving group ability of the alkylated imidazole, which facilitates the fluorosulfonylation of nucleophiles like phenols, often leading to shorter reaction times. latrobe.edu.au

A key advantage of fluorosulfuryl imidazolium salts is their expanded substrate scope. While SO₂F₂ reacts with secondary amines to yield stable N-disubstituted sulfamoyl fluorides, its reaction with primary amines is problematic due to the instability of the resulting NH-sulfamoyl fluorides under basic conditions. latrobe.edu.au In contrast, fluorosulfuryl imidazolium salts react efficiently with both primary and secondary amines under base-free conditions. This allows for the controlled synthesis of previously hard-to-access NH-sulfamoyl fluorides and bis(fluorosulfonyl) imides in high yields. latrobe.edu.au Although direct synthesis of this compound using these salts is not extensively detailed, their application in forming related aryl fluorosulfates and sulfamoyl fluorides underscores their potential in developing synthetic routes to complex derivatives. latrobe.edu.auresearchgate.net For instance, they have been employed in the synthesis of ¹⁸F-labeled aryl fluorosulfates, demonstrating their utility in radiochemistry where handling gaseous precursors is particularly challenging. researchgate.net

Mechanistic Studies and Transformative Reactivity of 2 Methoxy Benzenesulfonylfluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Principles

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency, reliability, and broad functional group tolerance. At the heart of SuFEx is the remarkable stability of the S(VI)-F bond, which can be selectively activated under specific conditions to undergo nucleophilic substitution. This controlled reactivity allows for the precise and robust formation of strong covalent bonds, making it a favored strategy in drug discovery, materials science, and chemical biology.

Kinetic and Thermodynamic Aspects of SuFEx Reactions

The success of SuFEx chemistry hinges on the delicate balance between the kinetic stability and thermodynamic favorability of the S(VI)-F bond. Kinetically, sulfonyl fluorides are exceptionally stable and resistant to hydrolysis and reduction, a stark contrast to their more reactive sulfonyl chloride counterparts. This inertness allows them to be carried through various synthetic steps without decomposition.

Thermodynamically, the S-F bond is strong, yet the exchange reaction is driven forward by the formation of an even more stable bond, typically with a nucleophile. The reaction is often facilitated by conditions that activate the sulfonyl fluoride, lowering the activation energy for nucleophilic attack. While specific kinetic and thermodynamic data for 2-methoxy-benzenesulfonylfluoride are not extensively reported, the general principles of SuFEx suggest that the electron-donating nature of the ortho-methoxy group could subtly influence the electrophilicity of the sulfur center, potentially modulating its reactivity compared to unsubstituted benzenesulfonyl fluoride.

Nucleophilic Addition Mechanisms to the Sulfonyl Fluoride Group (e.g., O-, N-nucleophiles)

The core of the SuFEx reaction is the nucleophilic addition of a heteroatom nucleophile, such as an alcohol (O-nucleophile) or an amine (N-nucleophile), to the electrophilic sulfur center of the sulfonyl fluoride. This process generally proceeds through a trigonal bipyramidal intermediate.

For an O-nucleophile, such as a phenol (B47542), the reaction typically requires activation, often in the form of a base to deprotonate the phenol, generating a more potent nucleophile. The resulting phenoxide then attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonate ester linkage.

With N-nucleophiles, such as primary or secondary amines, the reaction can often proceed under milder conditions. The lone pair of the nitrogen atom directly attacks the sulfur center. The subsequent loss of a proton and the fluoride ion yields a stable sulfonamide. The presence of the ortho-methoxy group in this compound could potentially influence the reaction rate and yield through steric hindrance or electronic effects, although specific studies on this substrate are limited.

Role of Specific Activating Conditions in SuFEx Transformations

The inert nature of the S-F bond necessitates the use of specific activating conditions to facilitate the SuFEx reaction. These conditions are designed to increase the electrophilicity of the sulfur center or enhance the nucleophilicity of the attacking species. Common activating strategies include:

Base Catalysis: Bases such as organic amines (e.g., triethylamine, DBU) or inorganic bases are frequently used to deprotonate the nucleophile, thereby increasing its reactivity.

Lewis Acid Catalysis: Lewis acids can coordinate to the fluorine or oxygen atoms of the sulfonyl fluoride group, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

Silyl (B83357) Ethers: The use of silylated nucleophiles, such as silyl ethers of phenols, provides a powerful driving force for the reaction due to the formation of a highly stable Si-F bond.

While the general applicability of these activating conditions to this compound can be inferred, the optimal conditions would likely require empirical determination.

Directed ortho-Metalation (DoM) and Functionalization Adjacent to the Sulfonyl Fluoride Moiety

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high precision.

Regioselectivity and Scope of DoM in Arylsulfonyl Fluorides

In the case of this compound, the methoxy (B1213986) group is a well-established and effective DMG. Its lone pair of electrons can chelate to the lithium cation of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), directing the deprotonation to one of the adjacent ortho positions.

The regioselectivity of the DoM reaction on this compound would be expected to favor deprotonation at the C6 position, which is ortho to the methoxy group and meta to the sulfonyl fluoride group. Deprotonation at the C3 position, while also ortho to the methoxy group, would be disfavored due to the steric bulk and electronic effects of the adjacent sulfonyl fluoride moiety. The sulfonyl fluoride group itself is generally considered a weaker DMG compared to the methoxy group.

The scope of the DoM reaction on arylsulfonyl fluorides is broad, allowing for the introduction of various substituents. However, the specific scope for this compound would need to be experimentally verified.

Electrophilic Trapping Strategies for Substituted Derivatives

Once the ortho-lithiated species of this compound is generated, it can be quenched with a diverse array of electrophiles to yield highly functionalized aromatic compounds. These electrophilic trapping strategies allow for the introduction of various functionalities at the C6 position.

Table 1: Potential Electrophilic Trapping Agents for the ortho-Lithiated Derivative of this compound

| Electrophile Class | Example Electrophile | Resulting Functional Group |

| Alkylating Agents | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Carbonyl Compounds | Formaldehyde (H₂CO) | Hydroxymethyl (-CH₂OH) |

| Benzaldehyde (C₆H₅CHO) | Hydroxy(phenyl)methyl | |

| Acetone ((CH₃)₂CO) | 2-Hydroxyprop-2-yl | |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Silylation | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Halogenation | Iodine (I₂) | Iodo (-I) |

| Boronation | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

The successful implementation of these trapping strategies would provide access to a library of novel 2,6-disubstituted benzenesulfonyl fluoride derivatives, which could serve as valuable intermediates in various synthetic endeavors.

Radical and Photoredox-Initiated Transformations

The utility of this compound is significantly expanded through radical and photoredox-initiated pathways. These modern synthetic strategies leverage low-energy visible light to generate highly reactive intermediates, enabling unique chemical transformations under mild conditions. nih.govresearchgate.net

The fluorosulfonyl radical (FSO2•) is a key reactive intermediate that can be generated from various precursors, including sulfuryl chlorofluoride (SO2FCl) or specialized reagents like 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. researchgate.netnih.gov Under photoredox conditions, a photocatalyst, upon irradiation with visible light, can initiate a single electron transfer (SET) process. nih.gov This process can lead to the homolytic cleavage of a precursor's N-S bond to release the FSO2• radical. nih.gov This radical readily adds to olefins, such as styrenes, to form a key carbon-centered radical intermediate which can then be trapped or undergo further reactions. nih.gov This reactivity has been harnessed to create FSO2-functionalized oxindoles and chromanes through radical cascade reactions. researchgate.net While direct generation from this compound itself is less common, the broader chemistry of arylsulfonyl radicals is well-established. For instance, arylsulfonyl radicals can be generated from arylazo sulfones via homolytic cleavage of the N–S bond upon visible light irradiation. nih.gov These radicals are then trapped by a sulfur dioxide source to form an arylsulfonyl radical, which can subsequently be fluorinated. nih.gov

Photocatalysis provides a powerful platform for activating arylsulfonyl fluorides. nih.gov Visible-light-mediated reactions have been developed for the synthesis of arylsulfonyl fluorides themselves from aryl diazonium salts and a sulfur dioxide source under organo-photoredox conditions. nih.govresearchgate.netnih.gov In these processes, a photocatalyst absorbs light, becomes excited, and initiates an electron transfer cascade that ultimately leads to the desired product. nih.gov

Furthermore, arylsulfonyl fluorides can participate as reactants in photocatalytic transformations. A notable example is the visible-light-induced sulfonylation of anilines, which produces sulfonylanilines, a motif present in many pharmaceuticals. frontiersin.org This method highlights the use of sulfonyl fluorides as stable and modifiable sulfonylation reagents. frontiersin.org The mechanism often involves the photocatalyst influencing the reaction efficiency, with factors like the counterion of the catalyst playing a crucial role. frontiersin.org Such photocatalytic strategies offer a mild and versatile route to complex molecules, including late-stage functionalization of bioactive compounds. frontiersin.orgrsc.org

Transition Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Transition metal catalysis has unlocked the potential of the relatively inert sulfonyl fluoride group, enabling its participation in a variety of powerful bond-forming reactions. researchgate.netrsc.org This has positioned compounds like this compound as versatile building blocks in organic synthesis.

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, has been successfully adapted for aryl sulfonyl fluorides. rsc.orgnih.gov Traditionally used for aryl halides, this reaction can now employ the SO2F group as a leaving group. rsc.org Both palladium and nickel catalysts have been effectively used for this transformation. rsc.orgnih.govresearchgate.net

In a typical palladium-catalyzed process, a Pd(0) species undergoes oxidative addition into the C–S bond of the aryl sulfonyl fluoride, rather than the S–F bond. rsc.orgresearchgate.net This is followed by a desulfonation step to release SO2, forming a metal-aryl intermediate that then participates in the standard Suzuki-Miyaura catalytic cycle with a boronic acid. researchgate.net Nickel-catalyzed versions have also been developed, which are attractive due to nickel's greater abundance and lower cost. nih.govacs.org These reactions often exhibit broad functional group tolerance and can provide good to excellent yields of biaryl products. rsc.org

Table 1: Generalized Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides

| Electrophile | Nucleophile | Catalyst System | Key Feature | Product |

| Aryl Sulfonyl Fluoride | Arylboronic Acid / Ester | Pd(OAc)₂ / RuPhos | C-S bond activation | Biaryl |

| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acid/ester | Pd(dppf)Cl₂ | Synthesis of 2-arylpyridines | 2-Arylpyridine |

| Phenols (via in situ tosylation) | Arylboronic Acid | trans-NiCl(o-Tol)(PCy₃)₂ | One-pot phenol activation with TsF | Biaryl |

This table provides a summary of representative Suzuki-Miyaura coupling reactions involving sulfonyl fluoride functionalities. rsc.orgnih.govmdpi.com

Beyond the Suzuki-Miyaura reaction, the reactivity of aryl sulfonyl fluorides extends to other valuable transformations. The development of methods for C-C and C-heteroatom bond formation is a significant area of research. researchgate.netnih.gov Transition metals like palladium, nickel, iron, and cobalt are instrumental in catalyzing these reactions with various alkyl halides and other electrophiles. nih.gov

For example, the C-S bond of aryl sulfonyl fluorides can be activated to participate in couplings other than with boronic acids. claremont.edu Furthermore, the sulfonyl fluoride moiety itself is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of "click" reactions that enable the rapid and efficient formation of S-N and S-O bonds to create sulfonamides, sulfonate esters, and other sulfur-containing structures. researchgate.net While traditionally viewed as stable, the SO2F group's reactivity can be "awakened" by transition metal catalysts, allowing it to serve as a divergent functional handle for either C-C bond formation or traditional SuFEx chemistry. rsc.org

Influence of the 2-Methoxy Substituent on Reaction Pathways and Selectivity

The 2-methoxy group in this compound is not an inert spectator; it actively influences the compound's reactivity through a combination of electronic and steric effects. researchgate.netresearchgate.net

Electronic Effects: The methoxy group is a strong electron-donating group due to its +R (resonance) effect. This increases the electron density on the aromatic ring, which can impact several steps in a catalytic cycle. researchgate.net For instance, in electrophilic aromatic substitution, this activating nature directs incoming electrophiles. youtube.com In transition metal-catalyzed cross-coupling reactions, the increased electron density at the carbon bearing the sulfonyl fluoride group can affect the rate of oxidative addition, a key step in many catalytic cycles. mdpi.com

Electronic and Steric Directing Effects of the Methoxy Group

The reactivity and regioselectivity of this compound in chemical transformations are profoundly influenced by the electronic and steric properties of the ortho-methoxy group. These effects modulate the electron density of the aromatic ring and create steric hindrance around the reaction centers.

Electronic Effects

The methoxy group (-OCH₃) exerts two opposing electronic effects on the benzene (B151609) ring: a resonance effect and an inductive effect. stackexchange.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond. stackexchange.comvaia.com This effect decreases the electron density across the entire ring but is strongest at the positions closest to the substituent. While the inductive effect deactivates the ring to some extent, its influence is typically overshadowed by the stronger resonance effect. libretexts.org

Steric Effects

The physical size of the methoxy group at the ortho position introduces significant steric hindrance. rsc.org This bulkiness can impede the approach of reagents to the adjacent positions, namely the other ortho position (C6) and the sulfonyl fluoride group itself. In electrophilic aromatic substitution reactions, this steric clash often leads to a preference for substitution at the less hindered para position (C4) relative to the available ortho position (C6). wikipedia.org This steric influence is a critical factor in determining the distribution of products in reactions involving the aromatic ring. rsc.org

Impact on Reaction Rates and Product Distributions

The electronic and steric characteristics of the methoxy group directly translate into observable effects on reaction kinetics and the regiochemical outcome of reactions involving this compound.

Impact on Reaction Rates

Impact on Product Distributions

In electrophilic aromatic substitution reactions, the methoxy group is a strong ortho, para-director. wikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group. For this compound, the potential sites for substitution are C4 (para to -OCH₃) and C6 (ortho to -OCH₃). Due to the steric bulk of the adjacent sulfonyl fluoride and the methoxy group itself, the C6 position is significantly hindered. As a result, electrophilic substitution typically shows a high selectivity for the C4 position.

The table below illustrates a typical product distribution for the nitration of anisole (B1667542), which serves as a model for the directing effects of a methoxy group, highlighting the preference for para substitution.

| Reactant | Reaction | Ortho-Substituted Product (%) | Meta-Substituted Product (%) | Para-Substituted Product (%) |

|---|---|---|---|---|

| Anisole | Nitration (HNO₃/H₂SO₄) | ~30-40% | ~1-2% | ~60-70% |

This table provides representative data for anisole to demonstrate the directing influence of the methoxy group. Actual distributions for this compound would be further influenced by the deactivating and directing effects of the -SO₂F group.

Orthogonal Reactivity Considerations

Orthogonal reactivity refers to the ability to perform a specific chemical transformation on one functional group within a molecule without affecting other functional groups. nih.gov This concept is central to modern synthetic chemistry and chemical biology. This compound is a molecule where such orthogonal reactivity can be exploited.

The sulfonyl fluoride (-SO₂F) group is a key player in this context. It is known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of highly reliable and specific "click" reactions. scilit.com The S-F bond is relatively stable under many common reaction conditions but can be selectively activated to react with specific nucleophiles, such as silyl ethers or amines, often catalyzed by a base or other activators. nih.gov

This selective reactivity allows for several orthogonal strategies:

Modification of the Sulfonyl Fluoride: The -SO₂F group can be used as a reactive handle to connect this compound to other molecules, including complex biomolecules like proteins. acs.orgnih.gov It has been shown to react with the nucleophilic side chains of amino acids such as lysine (B10760008), tyrosine, and histidine. nih.gov This transformation can be performed under conditions that leave the aromatic ring and the methoxy ether linkage untouched.

Modification of the Aromatic Ring: Conversely, electrophilic substitution reactions can be carried out on the aromatic ring at the C4 position, as directed by the methoxy group, without disturbing the sulfonyl fluoride moiety. This allows for the introduction of other functional groups onto the aromatic scaffold.

The ability to sequentially or simultaneously address different parts of the this compound molecule makes it a versatile building block. For instance, one could first perform a SuFEx reaction to attach the molecule to a surface or a larger scaffold and then perform a subsequent reaction on the aromatic ring to introduce another functionality. nih.gov This orthogonal reactivity is crucial for applications in materials science, drug discovery, and the development of chemical biology probes. acs.org

Applications in Contemporary Organic Synthesis and Medicinal Chemistry Research

2-Methoxy-benzenesulfonylfluoride as a Modular Building Block for Complex Molecules

The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized units, has revolutionized the way chemists approach the synthesis of natural products, pharmaceuticals, and materials. This compound serves as an exemplary modular building block, enabling the efficient and controlled construction of intricate molecular frameworks.

The inherent reactivity of the sulfonyl fluoride (B91410) group in this compound makes it a powerful tool for the design and synthesis of functionalized scaffolds. ontosight.ai This reactivity allows for its incorporation into larger molecules through reactions with various nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. researchgate.net The methoxy (B1213986) group on the benzene (B151609) ring can also be used as a handle for further functionalization, providing an additional point of diversity for scaffold elaboration. This dual functionality makes this compound a versatile starting material for creating a wide array of molecular skeletons with potential applications in drug discovery and materials science. For instance, the sulfonyl fluoride can react with amines to form sulfonamides, a common motif in many biologically active compounds.

A key advantage of using this compound as a building block is the potential for divergent synthetic strategies. This approach involves the creation of a common intermediate that can be subsequently transformed into a variety of different products through the application of different reaction conditions or reagents. nih.gov This strategy is highly efficient as it allows for the rapid generation of a library of related compounds from a single starting material. mdpi.com For example, a common intermediate derived from this compound could be selectively reacted at either the sulfonyl fluoride or the methoxy-substituted aromatic ring, leading to two distinct classes of compounds. This divergent approach is particularly valuable in medicinal chemistry, where the synthesis of a diverse set of analogs is often required for structure-activity relationship (SAR) studies. nih.gov The ability to generate multiple, distinct molecular frameworks from a single, readily available starting material underscores the power of this strategy. researchgate.net

Development of Sulfonamide and Sulfonate Derivatives

The sulfonamide and sulfonate functional groups are privileged motifs in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic applications. This compound provides a convenient entry point for the synthesis of novel sulfonamide and sulfonate derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutic agents. researchgate.netgoogle.com

While the primary application of this compound is in the formation of sulfonamides and sulfonates, its derivatives can be further elaborated to include other important functional groups, such as amide and urea (B33335) linkages. nih.govnih.govsemanticscholar.org For example, a sulfonamide synthesized from this compound could be further functionalized with a carboxylic acid or an amine, which could then be used to form an amide or urea bond, respectively. This ability to incorporate multiple, distinct functional groups into a single molecule is crucial for the development of compounds with complex biological activities. The synthesis of such hybrid molecules allows for the combination of different pharmacophores, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties.

The generation of chemically diverse compound libraries is a critical component of modern drug discovery. chemdiv.comchemdiv.commedchemexpress.com These libraries provide a rich source of starting points for high-throughput screening campaigns aimed at identifying new drug candidates. The versatility of this compound makes it an ideal building block for the creation of such libraries. nih.gov By reacting this compound with a diverse set of amines or alcohols, a large and varied collection of sulfonamides and sulfonates can be rapidly synthesized. researchgate.netnih.govchemrxiv.org This approach allows for the systematic exploration of chemical space around the 2-methoxy-benzenesulfonyl scaffold, increasing the probability of identifying compounds with the desired biological activity. The ability to generate large and diverse compound libraries is a significant advantage in the quest for new and effective medicines. chemdiv.comchemdiv.com

Strategies for Late-Stage Functionalization and Bioconjugation

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex molecules at a late stage in the synthetic sequence. mpg.denyu.edumpg.de This approach allows for the rapid generation of analogs of a lead compound without the need for de novo synthesis, significantly accelerating the drug discovery process. researchgate.net Bioconjugation, the process of linking molecules to biological macromolecules such as proteins or antibodies, is another important application of LSF. nih.gov

This compound and its derivatives can be employed in LSF and bioconjugation strategies. researchgate.netmpg.denyu.edu The reactive sulfonyl fluoride group can be used to selectively modify specific amino acid residues in proteins, such as lysine (B10760008) or tyrosine, allowing for the site-specific attachment of payloads such as drugs, imaging agents, or other biomolecules. acs.org This approach has significant potential for the development of antibody-drug conjugates (ADCs) and other targeted therapies. The ability to perform these modifications on fully elaborated, complex molecules highlights the power and versatility of this chemical tool. nih.gov

Contributions to Lead Discovery and Optimization in Medicinal Chemistry

In medicinal chemistry, the 2-methoxy-benzenesulfonyl fluoride scaffold serves as a valuable starting point for identifying and refining new drug candidates.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. The 2-methoxy-benzenesulfonyl fluoride core is a versatile platform for such studies. acs.org For example, in the development of ML-IAP inhibitors, researchers kept the 2-methoxy, 5-sulfonyl fluoride benzamide (B126) portion of the molecule constant while systematically modifying other positions (P3 and P4) of the peptide backbone to optimize binding affinity and drug-like properties. researchgate.net

The development of methods for the rapid synthesis of sulfonylated analogues facilitates these SAR studies, allowing chemists to quickly generate a variety of related compounds for testing. acs.org The synthesis of derivatives like 5-Bromo-2-methoxybenzenesulfonyl fluoride serves as a key step in creating new series of compounds for evaluation as selective enzyme inhibitors. google.com

| Scaffold Base | Modified Position | Resulting Change in Activity | Target |

| 2-methoxy, 5-sulfonyl fluoride benzamide peptide | P3 (Proline replaced with other isosteres) | Loss in activity or selectivity | ML-IAP |

| 2-methoxy, 5-sulfonyl fluoride benzamide peptide | P4 (Phenylalanine varied) | Altered binding affinity and properties | ML-IAP |

The 2-methoxy-benzenesulfonyl fluoride moiety is a key structural component in the synthesis of targeted covalent inhibitors, which can offer enhanced potency and duration of action. The sulfonyl fluoride group acts as an electrophilic "warhead" that forms a stable covalent bond with nucleophilic amino acid residues in the active site of an enzyme or receptor. nih.govacs.org

This approach has been used to design inhibitors for a range of therapeutic targets. For instance, a complex derivative, 4-(((S)-3-((S)-2-(((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)-carbamoyl)pyrrolidin-1-yl)-2-((S)-2-(methylamino)propanamido)-3-oxopropyl)carbamoyl)-2-methoxybenzenesulfonyl Fluoride, was synthesized as a potent covalent inhibitor of ML-IAP, a protein implicated in cancer. researchgate.net Furthermore, derivatives such as 5-Bromo-2-methoxybenzenesulfonyl fluoride are key intermediates in the synthesis of selective PDE3B inhibitors, which have potential therapeutic applications in treating obesity and asthma. google.com The broader class of sulfonyl fluorides has been successfully applied to develop covalent inhibitors for other significant cancer targets, including EGFR. nih.gov

| Target Enzyme/Protein | Specific Sulfonyl Fluoride Derivative | Therapeutic Area |

| Melanoma Inhibitor of Apoptosis Protein (ML-IAP) | 4-(((S)-3-((S)-2-...)-2-methoxybenzenesulfonyl Fluoride (1) | Oncology |

| Phosphodiesterase 3B (PDE3B) | 5-Bromo-2-methoxybenzenesulfonyl fluoride (intermediate) | Obesity, Asthma, COPD |

| Epidermal Growth Factor Receptor (EGFR) | Erlotinib-SF (probe) | Oncology |

| BCL6, Transthyretin | TMX-2164, TTR stabilizers | Oncology, Amyloidosis |

The creation of analogue libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. The 2-methoxy-benzenesulfonyl fluoride scaffold is well-suited for this purpose due to synthetic accessibility and versatile reactivity. acs.org

Researchers have designed focused libraries of sulfur(VI)-fluoride electrophiles to profile their reactivity and identify novel protein targets in living cells. acs.org This approach helps expand the "ligandable proteome," uncovering new opportunities for therapeutic intervention. acs.org Furthermore, the development of robust synthetic methods, such as the palladium-catalyzed conversion of aryl iodides to sulfonyl fluorides, facilitates the parallel synthesis of diverse analogues, accelerating the exploration of chemical space and the optimization of lead compounds. acs.org Large virtual libraries, with tens of thousands of sulfonyl fluoride compounds, have also been used in computational screening efforts to identify initial hits for further development. nih.gov

Role in Chemical Biology Research

Covalent Protein Modification and Labeling

Covalent protein modification is a powerful technique in chemical biology that involves the formation of a stable, covalent bond between a small molecule probe and a protein. This allows for the permanent labeling and study of protein function. The sulfonyl fluoride (B91410) group, a key feature of 2-Methoxy-benzenesulfonylfluoride, is particularly well-suited for this purpose. It is relatively stable in aqueous environments but can be activated within the specific microenvironment of a protein's binding site to react with nucleophilic amino acid residues. acs.orgnih.gov

Specific Amino Acid Residue Targeting (e.g., Lysine (B10760008), Tyrosine, Cysteine, Serine, Threonine, Histidine)

The sulfonyl fluoride warhead is known for its ability to react with a variety of amino acid residues beyond the commonly targeted cysteine. acs.org These include serine, threonine, lysine, tyrosine, and histidine. acs.org This versatility expands the range of proteins that can be targeted.

Specifically, the 2-methoxy-benzenesulfonyl fluoride moiety has been incorporated into peptide-based molecules to create covalent inhibitors that target lysine residues within proteins. researchgate.net In a notable study, a compound incorporating this electrophile was designed to target Lysine 135 in the Melanoma Inhibitor of Apoptosis Protein (ML-IAP). researchgate.net The design of these molecules leverages the inherent reactivity of the sulfonyl fluoride group, which, when positioned correctly by the rest of the molecule, can form a covalent bond with the lysine side chain. researchgate.net

Development of Covalent Probes and Activity-Based Profiling

Activity-based protein profiling (ABPP) is a chemical proteomic strategy that utilizes reactive probes to assess the functional state of enzymes in complex biological samples. The development of covalent probes is central to this technique. Sulfonyl fluorides have been identified as privileged "warheads" for these probes due to their balanced reactivity and stability. researchgate.net

While the broader class of sulfonyl fluorides is widely used in ABPP, the specific application of this compound in this context is primarily seen in the rational design of targeted covalent probes. For instance, the development of a 2-methoxy, 5-sulfonyl fluoride benzamide (B126) electrophile was a key step in the optimization of covalent inhibitors for the Inhibitor of Apoptosis Protein (IAP) family. researchgate.net These probes serve to identify and characterize the activity of their target proteins within a cellular context.

Enzyme Inhibition and Mechanistic Studies

The ability of sulfonyl fluorides to covalently modify amino acid residues makes them effective enzyme inhibitors. By forming an irreversible bond within the active site of an enzyme, they can permanently block its catalytic activity. This allows for detailed mechanistic studies of enzyme function and inhibition.

Serine Protease Inhibition by Sulfonyl Fluoride Derivatives

Sulfonyl fluorides are commonly used as inhibitors of serine proteases. acs.org They function by reacting with the catalytic serine residue in the enzyme's active site, forming a stable sulfonyl-enzyme complex. This effectively deactivates the enzyme.

Understanding Mechanisms of Enzyme-Inhibitor Interaction

The study of how inhibitors like those derived from this compound interact with their target enzymes provides valuable insights into the enzyme's structure and catalytic mechanism. The formation of a covalent bond allows researchers to "trap" the enzyme-inhibitor complex, which can then be studied using techniques like X-ray crystallography or mass spectrometry.

In the case of the ML-IAP covalent inhibitor, the 2-methoxybenzenesulfonyl fluoride group was positioned to react with a specific lysine residue (Lys 135). researchgate.net This targeted approach, based on the protein's structure, demonstrates a sophisticated understanding of the enzyme-inhibitor interaction, moving beyond general active site inhibition to the covalent modification of a specific, non-catalytic residue in the binding pocket. researchgate.net

Application in Designing Biologically Active Molecules

The unique properties of the this compound scaffold make it a valuable component in the design of new biologically active molecules, particularly targeted covalent inhibitors. researchgate.net These inhibitors offer potential advantages over non-covalent drugs, such as increased potency and a longer duration of action.

Research has shown that incorporating the 2-methoxy, 5-sulfonyl fluoride benzamide electrophile into peptide-like scaffolds can yield potent and selective inhibitors. researchgate.net For example, a series of compounds were synthesized to target members of the IAP family of proteins, which are involved in regulating apoptosis and are important targets in cancer therapy. researchgate.net The optimization of these molecules involved varying the peptide sequence to improve affinity and selectivity, while the 2-methoxybenzenesulfonyl fluoride component served as the covalent anchor. researchgate.net This work resulted in the first potent ML-IAP lysine-covalent inhibitor with demonstrated cellular activity. researchgate.net

| Compound Name | Target Protein | Targeted Residue |

| 4-(((S)-3-((S)-2-(((S)-1-Amino-1-oxo-3-phenylpropan-2-yl)- carbamoyl)pyrrolidin-1-yl)-2-((S)-2-(methylamino)propanamido)- 3-oxopropyl)carbamoyl)-2-methoxybenzenesulfonyl Fluoride | ML-IAP | Lys 135 |

| LCL161 | pan-IAP | Not Applicable (Reversible) |

Table 1. Examples of IAP inhibitors and their targets. The table highlights the specific covalent targeting of ML-IAP by the 2-methoxybenzenesulfonyl fluoride-containing compound in contrast to a reversible pan-IAP inhibitor. Data sourced from researchgate.net.

Theoretical and Computational Chemistry Studies on 2 Methoxy Benzenesulfonylfluoride and Analogues

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are pivotal in characterizing the electronic landscape of molecules. For 2-Methoxy-benzenesulfonylfluoride and related compounds, these investigations reveal the fundamental properties that govern their behavior.

Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecular systems with a favorable balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in the literature, a wealth of research on analogous arylsulfonyl fluorides provides a strong basis for understanding its characteristics.

DFT calculations are routinely employed to determine optimized geometries, electronic structures, and molecular orbital energies. nih.gov For instance, studies on the synthesis of arylsulfonyl fluorides have utilized DFT to probe reaction mechanisms and the stability of intermediates. researchgate.netnih.gov In a study on the metal-free synthesis of arylsulfonyl fluorides from aryl diazonium salts and a SO2 source, DFT calculations were used to map out the free energy pathway for the reaction of a photogenerated phenyl radical with the SO2 source, DABSO. researchgate.net

Furthermore, DFT has been instrumental in understanding the reactivity of sulfonyl fluorides in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. For the prototypical SuFEx reaction between methanesulfonyl fluoride and methylamine, DFT calculations (at the PBE0-D3/def2-TZVPP//PBE-D3/def2-TZVPP level of theory) revealed the reaction to be slightly exothermic with a significant activation energy barrier. nih.govacs.org These calculations highlight the crucial role of a base in lowering this barrier by enhancing the nucleophilicity of the amine. nih.gov The electronic properties of the aryl ring, such as the presence of an electron-donating methoxy (B1213986) group in this compound, are known to modulate the reactivity of the sulfonyl fluoride group, a factor that can be quantitatively assessed through DFT. acs.orgrsc.org

Table 1: Representative Calculated Properties for a Model SuFEx Reaction (Methanesulfonyl fluoride with methylamine)

| Property | Value | Method |

| Reaction Energy (ΔE°) | -8 kJ/mol | PBE0-D3/def2-TZVPP//PBE-D3/def2-TZVPP |

| Activation Energy (ΔE‡) | 159 kJ/mol | PBE0-D3/def2-TZVPP//PBE-D3/def2-TZVPP |

| Gibbs Free Energy of Reaction (ΔG°) | -4 kJ/mol | PBE0-D3/def2-TZVPP//PBE-D3/def2-TZVPP |

| Gibbs Free Energy of Activation (ΔG‡) | 170 kJ/mol | PBE0-D3/def2-TZVPP//PBE-D3/def2-TZVPP |

Data sourced from a computational study on a model SuFEx reaction. nih.govacs.org

Beyond DFT, other computational methods contribute to the characterization of sulfonyl fluorides. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy, though often at a greater computational expense. mpg.de Methods like Møller-Plesset perturbation theory (MP2) have been used to investigate the geometries, electronic structures, and NMR chemical shifts of amidosulfoxylic acid fluorides and related compounds. nih.gov These studies provide insights into polarization and delocalization effects that influence spectroscopic properties. nih.gov

While less common for detailed mechanistic studies, semi-empirical methods can be useful for preliminary investigations of large molecular systems or for high-throughput screening, though they are generally less accurate than DFT and ab initio methods. The choice of method is often a compromise between the desired accuracy and the computational resources available.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful approach to map out the energetic landscapes of chemical reactions, identify transition states, and understand the factors that control reaction outcomes.

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a cornerstone of click chemistry, and computational studies have been crucial in understanding its mechanism. researchgate.neteurekalert.org The reaction, which involves the exchange of a fluoride atom from a sulfonyl fluoride with a nucleophile, appears simple but has a nuanced mechanism. nih.gov Computational investigations have shown that for the reaction of methanesulfonyl fluoride with methylamine, the process occurs via a non-synchronous one-step mechanism. nih.gov This involves an initial weakening of the S–F bond followed by the nucleophilic attack of the amine. nih.gov

The role of catalysts in SuFEx reactions has also been a focus of computational modeling. Studies have shown how bases can significantly lower the activation barrier, and how silyl-protected phenols can facilitate the reaction, partly due to the formation of the highly stable Si-F bond. nih.govnih.gov The mechanism can also be influenced by the nature of the nucleophile, with stronger nucleophiles like phenolate (B1203915) anions potentially following a different pathway compared to weaker ones. acs.org

The reactivity of this compound is dominated by the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it susceptible to nucleophilic attack. researchgate.net Computational methods allow for a detailed analysis of this process. The high positive charge on the sulfur atom makes it an attractive target for nucleophiles. nih.gov The stability and reactivity of the S-F bond are influenced by both steric and electronic factors of the substituents on the aryl ring. rsc.orgnih.gov The electron-donating methoxy group at the ortho position in this compound is expected to influence the electrophilicity of the sulfur center.

Computational studies have explored the reactivity of arylsulfonyl fluorides with various nucleophilic amino acid side chains, which is relevant for their application as chemical probes in biology. acs.orgrsc.org These studies show that the reactivity can be predictably modulated by altering the electronic properties of the arylsulfonyl fluoride. acs.org

Computational chemistry can be a valuable tool for predicting the regioselectivity and stereoselectivity of reactions involving sulfonyl fluorides. In the context of SuFEx reactions, for example, if a molecule contains multiple potential nucleophilic sites, computational modeling can help predict which site is more likely to react. This is achieved by calculating the activation barriers for the different possible reaction pathways.

While specific studies on the regioselectivity and stereoselectivity of this compound are scarce, research on related systems provides a framework for such predictions. For instance, in the development of covalent inhibitors, understanding the selective reaction with a specific amino acid residue in a protein's binding pocket is crucial. acs.org Furthermore, enantioselective SuFEx reactions have been developed using chiral sulfonimidoyl fluorides, where experimental and theoretical methods have been combined to understand the stereochemical outcome. nih.govwur.nl These studies demonstrate the potential of computational modeling to guide the design of selective reactions.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the behavior of molecules and materials at an atomic level. nih.gov By simulating the motions of atoms and molecules over time, MD provides detailed insights into conformational dynamics and the influence of the surrounding environment, such as solvents. For this compound, MD simulations can elucidate the flexibility of the molecule and its interactions with solvent molecules, which are crucial for understanding its chemical behavior and potential applications.

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C-S bond linking the sulfonyl fluoride group to the aromatic ring and the C-O bond of the methoxy group. These rotations give rise to different spatial arrangements (conformers) of the molecule, each with a distinct energy level. MD simulations can explore these conformational possibilities, identifying the most stable (lowest energy) conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the system, where the forces between atoms are calculated using a molecular mechanics force field. uq.edu.au

Solvation effects play a critical role in determining the preferred conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules (e.g., water, methanol) surrounding the solute, allowing for a detailed analysis of solute-solvent interactions. nih.gov For this compound, simulations can reveal how solvent molecules arrange themselves around the hydrophobic benzene (B151609) ring and the polar sulfonyl fluoride and methoxy groups. This includes the formation of hydrogen bonds and other non-covalent interactions that can stabilize certain conformations over others. The insights gained from these simulations are vital for predicting how the molecule will behave in different chemical environments. rsc.org

Below is an interactive table summarizing typical parameters and outputs from an MD simulation study on a molecule like this compound.

| Simulation Parameter | Typical Value/Description | Information Gained |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |

| Solvent Model | TIP3P, SPC/E (for water) | Explicitly represents solvent molecules to study solvation effects. |

| Simulation Time | 100-200 ns | Length of the simulation, determining the extent of conformational sampling. nih.gov |

| Temperature | 298 K (Room Temperature) | Controlled via a thermostat to mimic experimental conditions. |

| Simulation Output | Description | Analyzed Properties |

| Trajectory File | Contains atomic coordinates at different time steps. | Conformational changes, rotational dynamics of key bonds. |

| Potential Energy | The total energy of the system over time. | System stability, identification of low-energy conformers. |

| Radial Distribution Function | Describes how the density of solvent varies as a function of distance from the solute. | Solvation shell structure, specific solute-solvent interactions. |

Role of the 2-Methoxy Substituent in Modulating Electronic and Steric Parameters

The presence of a methoxy group at the ortho-position (position 2) of the benzene ring profoundly influences the properties of benzenesulfonyl fluoride. This substituent exerts both electronic and steric effects that modulate the characteristics of the aromatic ring and the sulfonyl fluoride moiety.

Computational chemistry provides the tools to dissect and quantify the influence of the 2-methoxy group. The methoxy substituent has a dual electronic nature: it is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction (inductive effect). The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing electron density, particularly at the ortho and para positions. Conversely, the high electronegativity of the oxygen atom withdraws electron density from the carbon atom it is attached to.

The following table illustrates the predicted electronic and steric effects of the 2-methoxy group compared to an unsubstituted benzenesulfonyl fluoride.

| Parameter | Benzenesulfonyl Fluoride | This compound (Predicted) | Influence of 2-Methoxy Group |

| Electronic Parameters | |||

| Hammett Constant (σ) of SO₂F | Strong electron-withdrawing | Slightly less electron-withdrawing | Methoxy group's electron donation partially counteracts the sulfonyl group's pull. |

| Calculated Partial Charge on C1 | Positive | Less Positive | Increased electron density on the ring from the methoxy group. |

| Dipole Moment | High | Higher | The additional polar C-O bond and asymmetric substitution increase the overall dipole moment. |

| Steric Parameters | |||

| Dihedral Angle (C2-C1-S-O) | ~0° or 180° (planar) | Non-planar | Steric clash between the methoxy and sulfonyl groups forces rotation. |

| Molar Refractivity | Lower | Higher | The addition of the methoxy group increases the molecule's volume and polarizability. ubaya.ac.id |

The electronic and steric changes induced by the 2-methoxy group have significant consequences for the reactivity and selectivity of this compound. Computational methods are increasingly used to predict how such substitutions will affect reaction outcomes, offering valuable insights for synthesis and drug design. nih.govresearchgate.net

The reactivity of the sulfonyl fluoride group, typically towards nucleophiles, is a key feature. The electron-donating effect of the methoxy group can slightly decrease the electrophilicity of the sulfur atom, potentially slowing down nucleophilic attack compared to the unsubstituted benzenesulfonyl fluoride. However, the steric hindrance from the ortho-methoxy group is often a more dominant factor, potentially hindering the approach of a nucleophile to the sulfur center.

Computational models can predict reaction selectivity, for instance, in electrophilic aromatic substitution reactions on the benzene ring. researchgate.net By calculating the energies of possible transition states, chemists can determine the most likely site of reaction. mdpi.com For this compound, the methoxy group is a strong ortho-, para-director, meaning it activates these positions towards electrophilic attack. The sulfonyl fluoride group, being a deactivating meta-director, would compete with this effect. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help rationalize and predict the regioselectivity of such reactions. mdpi.com Machine learning models, utilizing molecular fingerprints, also show promise in predicting reaction outcomes with high accuracy. chemrxiv.org

This table shows a hypothetical computational prediction for the regioselectivity of an electrophilic attack on this compound.

| Position of Electrophilic Attack | Directing Influence | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| 3-position | Meta to SO₂F, Ortho to OMe | 18.5 | Minor Product |

| 4-position | Para to OMe | 15.2 | Major Product |

| 5-position | Meta to both | 22.1 | Negligible |

| 6-position | Ortho to OMe (sterically hindered) | 17.8 | Minor Product |

Emerging Research Frontiers and Future Perspectives in 2 Methoxy Benzenesulfonylfluoride Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Arylsulfonyl Fluorides

The synthesis of arylsulfonyl fluorides, including 2-Methoxy-benzenesulfonylfluoride, has traditionally relied on methods that are often harsh and generate significant waste. The modern imperative for green and sustainable chemistry has catalyzed the development of more efficient, safer, and environmentally benign synthetic routes.

Recent research has focused on moving away from toxic and difficult-to-handle reagents like sulfuryl fluoride (B91410) (SO₂F₂) gas. sciencedaily.com A notable advancement is the development of a green synthesis process that converts thiols and disulfides into sulfonyl fluorides using a combination of SHC5® (a stable chlorinating agent) and potassium fluoride (KF). sciencedaily.com This method is lauded for producing only non-toxic sodium and potassium salts as byproducts, minimizing environmental impact and simplifying production on both laboratory and industrial scales. sciencedaily.com

Another sustainable approach involves visible-light-mediated synthesis. Organophotocatalysis, for instance, allows for the reaction of aryl diazonium salts with a readily available SO₂ source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to generate the desired arylsulfonyl fluoride under mild, metal-free conditions. researchgate.net These light-mediated reactions demonstrate high functional group tolerance, which is critical for the late-stage functionalization of complex molecules.

The table below summarizes some of the modern synthetic methodologies applicable to the preparation of this compound.

| Starting Material | Key Reagents/Catalysts | Methodology Highlights | Sustainability Aspect |

| Thiols or Disulfides | SHC5®, Potassium Fluoride (KF) | Safe, cost-effective, and simple protocol. sciencedaily.com | Green process with non-toxic byproducts (NaCl, KCl). sciencedaily.com |

| Aryl Diazonium Salts | DABSO, KHF₂, Organophotocatalyst | Metal-free, visible-light mediated, mild conditions. researchgate.net | Avoids heavy metal catalysts and harsh reagents. researchgate.net |

| Arylsulfonyl Chlorides | Potassium Fluoride (KF), 18-crown-6 | Classic halogen exchange (Halex) reaction. | Can be performed under relatively mild conditions. |

| Aryl Halides (Bromides) | DABSO, PdCl₂(AmPhos)₂, Selectfluor | One-pot, two-step palladium-catalyzed cross-coupling. | Efficient one-pot procedure reduces purification steps. |

These novel methods provide a robust and sustainable toolkit for synthesizing a wide array of arylsulfonyl fluorides, facilitating broader exploration of compounds like this compound.

Exploration of Unconventional Reactivity Modes and Chemical Transformations

The sulfonyl fluoride moiety is deceptively stable; it is generally resistant to hydrolysis and thermolysis, yet it possesses a latent reactivity that can be selectively unlocked. This unique characteristic is at the heart of its expanding role in chemistry. The methoxy (B1213986) group in this compound, being an electron-donating group at the ortho position, can influence the electrophilicity of the sulfur center, potentially fine-tuning its reactivity profile.